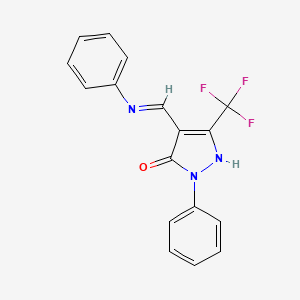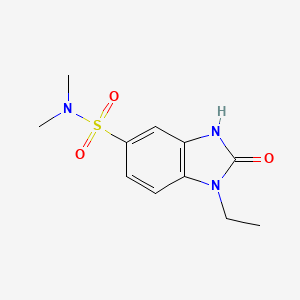
2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Fluorophenoxy)acetic acid” and “2-(4-Fluorophenoxy)benzaldehyde” are laboratory chemicals . They are not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The compound “2-(4-fluorophenoxy)acetic acid” was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .
Molecular Structure Analysis
The compound “2-(4-fluorophenoxy)acetic acid” crystallizes in the monoclinic crystal system with the space group P21/c .
Physical and Chemical Properties Analysis
“2-(4-Fluorophenoxy)acetic acid” is a solid at 20 degrees Celsius . “2-(4-Fluorophenoxy)benzaldehyde” has a melting point of 54 - 56°C .
科学的研究の応用
Antitumor Agent Development
Research into quinoline derivatives, such as 2-phenylquinolin-4-ones, has led to the identification of potent antitumor agents. For example, certain analogs demonstrated significant inhibitory activity against tumor cell lines, with compounds exhibiting cytotoxic activity in the low micromolar range against a variety of cancer cell types. The mechanism of action for one potent analog involved the inhibition of tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), showcasing the therapeutic potential of quinoline derivatives in cancer treatment (Li-Chen Chou et al., 2010).
Fluorescence Sensing
Quinoline-based compounds have been synthesized to function as fluorescence sensors for metal ions, demonstrating their utility in chemical sensing applications. Notably, certain positional isomers of quinoline were found to be dual fluorescence chemosensors for Al3+ and Zn2+ ions, with variations in fluorescence intensity upon metal ion binding. These findings suggest the applicability of quinoline derivatives in environmental monitoring and biological research, providing a tool for the detection of specific metal ions with high sensitivity and selectivity (Ananta Hazra et al., 2018).
Biological Properties of Palladium(II) Complexes
Studies on palladium(II) complexes of quinoline carbaldehyde derivatives have highlighted their potential in biological applications, including DNA interaction and antioxidant activity. These complexes showed strong binding affinity to calf thymus DNA through intercalation and exhibited significant antioxidant activity, suggesting their potential use in pharmaceutical research and development (E. Ramachandran et al., 2012).
Fluorescent Labeling Reagents
The compound 6-methoxy-4-quinolone has been identified as a stable fluorophore with strong fluorescence across a wide pH range, making it suitable for use as a fluorescent labeling reagent in biomedical analysis. Its high stability and pH-independent fluorescence make it an ideal candidate for developing sensitive and reliable assays for the detection of various biological and chemical species (Junzo Hirano et al., 2004).
Safety and Hazards
特性
IUPAC Name |
2-(4-fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-21-15-6-7-16-11(9-15)8-12(10-20)17(19-16)22-14-4-2-13(18)3-5-14/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKSKDKGTXJMMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)OC3=CC=C(C=C3)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)
![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)
![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)


![[3-(Dimethylamino)phenyl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2401379.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2401382.png)


